7-[(Dimethylamino)methyl]-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[(Dimethylamino)methyl]-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-ol is a chemical compound with the molecular formula C15H24N2O and a molecular weight of 248.37 g/mol . This compound is known for its unique structure, which includes a quinoline backbone substituted with dimethylamino and trimethyl groups. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 7-[(Dimethylamino)methyl]-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-ol typically involves the cyclization of suitable aniline-type precursors. One common method is the Skraup reaction, which uses glycerol and sulfuric acid to form the quinoline ring . Another method is the Doebner-Miller synthesis, which employs an α,β-unsaturated carbonyl compound like crotonaldehyde . Industrial production methods often involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
7-[(Dimethylamino)methyl]-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding tetrahydroquinoline derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: It serves as a probe in studying biological processes due to its fluorescent properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of dyes and pigments due to its stable chemical structure.
Mechanism of Action
The mechanism of action of 7-[(Dimethylamino)methyl]-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-ol involves its interaction with molecular targets in biological systems. The dimethylamino group can interact with various receptors and enzymes, modulating their activity. The compound’s quinoline backbone allows it to intercalate with DNA, affecting gene expression and cellular processes .
Comparison with Similar Compounds
Similar compounds include other dimethylaminoquinolines and methylaminoquinolines. Compared to these, 7-[(Dimethylamino)methyl]-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . Some similar compounds are:
- 4-Dimethylamino-6,7-dimethoxyquinoline
- 4-Dimethylamino-8-methoxyquinoline
- 2-Dimethylamino-2-methylpropanol
Biological Activity
7-[(Dimethylamino)methyl]-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-ol is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound is classified as a tetrahydroquinoline derivative. Its structure can be represented as follows:
- Chemical Formula : C14H20N2O
- Molecular Weight : 232.33 g/mol
1. Pharmacological Effects
Research indicates that this compound exhibits various biological activities:
- Antioxidant Activity : Studies have shown that tetrahydroquinoline derivatives can scavenge free radicals, thereby reducing oxidative stress in biological systems .
- Neuroprotective Effects : The compound has been studied for its potential neuroprotective properties against neurodegenerative diseases. It appears to modulate neurotransmitter systems and may protect neuronal cells from apoptosis .
- Antimicrobial Properties : Preliminary studies suggest that this compound demonstrates antimicrobial activity against various bacterial strains .
The biological activity of this compound is attributed to several mechanisms:
- Receptor Interaction : The compound may interact with various receptors in the central nervous system (CNS), influencing neurotransmitter release and neuronal excitability.
- Enzyme Inhibition : It has been suggested that the compound inhibits certain enzymes involved in the metabolism of neurotransmitters, thereby enhancing their availability in synaptic clefts.
Case Study 1: Neuroprotection in Animal Models
A study investigated the neuroprotective effects of the compound in a rat model of Parkinson's disease. Results indicated that treatment with the compound significantly reduced motor deficits and improved dopaminergic neuron survival compared to control groups .
Case Study 2: Antimicrobial Efficacy
In vitro assays demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL .
Data Tables
Properties
IUPAC Name |
7-[(dimethylamino)methyl]-2,2,4-trimethyl-3,4-dihydro-1H-quinolin-6-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c1-10-8-15(2,3)16-13-6-11(9-17(4)5)14(18)7-12(10)13/h6-7,10,16,18H,8-9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBWVOACIXQVUNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NC2=C1C=C(C(=C2)CN(C)C)O)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.